3,4,5-trimethoxy-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
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Overview
Description
3,4,5-Trimethoxy-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with a diverse range of applications in scientific research. This compound features a trimethoxyphenyl group, a benzothiazole moiety, and a sulfamoyl group, making it a unique molecule with potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product under specific conditions, such as using a base like sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can target the benzothiazole moiety, potentially converting it to a dihydrobenzothiazole derivative.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include sulfonic acids, dihydrobenzothiazole derivatives, and various substituted trimethoxyphenyl compounds.
Scientific Research Applications
3,4,5-Trimethoxy-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization and thus affecting cell division. The benzothiazole moiety may interact with various proteins, modulating their activity. The sulfamoyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: A simpler compound with similar trimethoxyphenyl functionality.
3,4,5-Trimethoxybenzoic acid: Another related compound with a carboxylic acid group instead of the benzamide moiety.
3,4,5-Trimethoxyphenethylamine: A compound with a similar aromatic core but different functional groups.
Uniqueness
3,4,5-Trimethoxy-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfamoyl group, in particular, distinguishes it from other trimethoxyphenyl derivatives, enhancing its potential as a versatile research tool.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S2/c1-5-8-23-14-7-6-13(31(21,25)26)11-17(14)30-20(23)22-19(24)12-9-15(27-2)18(29-4)16(10-12)28-3/h1,6-7,9-11H,8H2,2-4H3,(H2,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRSEZJZYDBTPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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